molecular formula C13H11BBrF4N B8094885 1-[1-(3-Bromophenyl)vinyl]pyridinium

1-[1-(3-Bromophenyl)vinyl]pyridinium

Cat. No.: B8094885
M. Wt: 347.94 g/mol
InChI Key: BSGFVQUCISXAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-Bromophenyl)vinyl]pyridinium is a pyridinium salt that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a bromophenyl group attached to an ethenyl moiety, which is further connected to a pyridinium ion. The tetrafluoroborate anion serves as the counterion, stabilizing the overall structure.

Preparation Methods

The synthesis of 1-[1-(3-Bromophenyl)vinyl]pyridinium typically involves the reaction of 3-bromobenzaldehyde with pyridine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent yield and purity .

Chemical Reactions Analysis

1-[1-(3-Bromophenyl)vinyl]pyridinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[1-(3-Bromophenyl)vinyl]pyridinium has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(3-Bromophenyl)vinyl]pyridinium involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological macromolecules, leading to the modulation of their activity. The pyridinium ion can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[1-(3-Bromophenyl)vinyl]pyridinium can be compared with other pyridinium salts, such as:

    1-Methylpyridinium chloride: Known for its use in organic synthesis and as a phase-transfer catalyst.

    1-Benzylpyridinium bromide: Studied for its potential biological activities and applications in material science.

    1-(2-Hydroxyethyl)pyridinium chloride: Used in the synthesis of ionic liquids and as a reagent in organic transformations.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties, making it suitable for a wide range of applications .

Properties

IUPAC Name

1-[1-(3-bromophenyl)ethenyl]pyridin-1-ium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN.BF4/c1-11(15-8-3-2-4-9-15)12-6-5-7-13(14)10-12;2-1(3,4)5/h2-10H,1H2;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGFVQUCISXAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C=C(C1=CC(=CC=C1)Br)[N+]2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BBrF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196073
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.